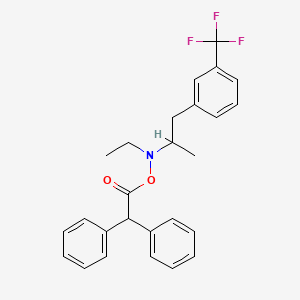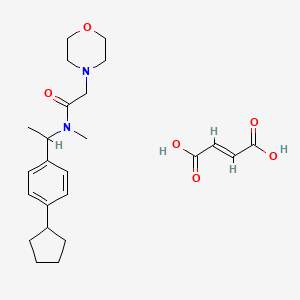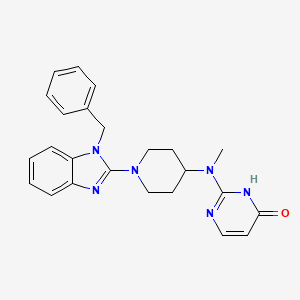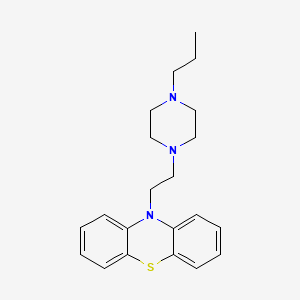
Phenothiazine, 10-(2-(4-propyl-1-piperazinyl)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenothiazine, 10-(2-(4-propyl-1-piperazinyl)ethyl)- is a derivative of phenothiazine, a class of heterocyclic compounds known for their diverse biological activities. This compound is characterized by the presence of a piperazine ring substituted with a propyl group, which contributes to its unique chemical and pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phenothiazine derivatives typically involves the cyclization of appropriate precursors. For phenothiazine, 10-(2-(4-propyl-1-piperazinyl)ethyl)-, the synthesis can be achieved through the following steps:
Cyclization of 1,2-diamine derivatives: This involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
Aza-Michael addition: The key step includes the aza-Michael addition between diamine and in situ generated sulfonium salt.
Industrial Production Methods
Industrial production of phenothiazine derivatives often involves large-scale cyclization reactions using optimized conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Phenothiazine, 10-(2-(4-propyl-1-piperazinyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.
Applications De Recherche Scientifique
Phenothiazine,
Propriétés
Numéro CAS |
103506-91-8 |
|---|---|
Formule moléculaire |
C21H27N3S |
Poids moléculaire |
353.5 g/mol |
Nom IUPAC |
10-[2-(4-propylpiperazin-1-yl)ethyl]phenothiazine |
InChI |
InChI=1S/C21H27N3S/c1-2-11-22-12-14-23(15-13-22)16-17-24-18-7-3-5-9-20(18)25-21-10-6-4-8-19(21)24/h3-10H,2,11-17H2,1H3 |
Clé InChI |
KKVDNAMPFZZGON-UHFFFAOYSA-N |
SMILES canonique |
CCCN1CCN(CC1)CCN2C3=CC=CC=C3SC4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


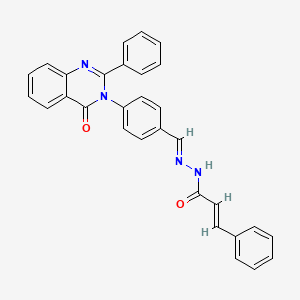




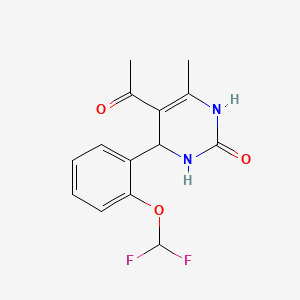
![(4R)-4-(ethylamino)-2-methyl-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide;hydrochloride](/img/structure/B12745715.png)

